molecular formula C11H8BrNO2 B1591417 Methyl 4-bromoquinoline-6-carboxylate CAS No. 219763-85-6

Methyl 4-bromoquinoline-6-carboxylate

Cat. No. B1591417
M. Wt: 266.09 g/mol
InChI Key: ROTWWLOBDCESBP-UHFFFAOYSA-N
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Description

Methyl 4-bromoquinoline-6-carboxylate is a chemical compound with the empirical formula C11H8BrNO2 and a molecular weight of 266.09 . It is also known as 4-Bromo-6-quinolinecarboxylic acid methyl ester .


Molecular Structure Analysis

The molecular structure of Methyl 4-bromoquinoline-6-carboxylate can be represented by the SMILES string COC(=O)c1ccc2nccc(Br)c2c1 . The InChI representation is 1S/C11H8BrNO2/c1-15-11(14)7-2-3-10-8(6-7)9(12)4-5-13-10/h2-6H,1H3 .


Physical And Chemical Properties Analysis

Methyl 4-bromoquinoline-6-carboxylate is a solid substance . It has a melting point of 145-150 °C . Unfortunately, other physical and chemical properties like boiling point, density, and solubility were not found in the web search results.

Scientific Research Applications

Fluorescent Brightening Agents

Methyl 4-bromoquinoline-6-carboxylate and its derivatives have been studied for their potential use as fluorescent brightening agents. For instance, the condensation of 5-bromoisatin with aryl methyl ketones produced 2-aryl-6-bromoquinolines, which were explored for their brightening properties (Rangnekar & Shenoy, 1987).

Synthesis of Quinolone Analogs

Research has been conducted on the synthesis of novel quinolone analogs using compounds related to methyl 4-bromoquinoline-6-carboxylate. These quinolone analogs have shown potential in various applications, including pharmaceuticals (Kurasawa et al., 2014).

Knorr Synthesis Exploration

The compound has been utilized in the exploration of the Knorr synthesis process. This involves condensation and cyclization reactions that are key in the preparation of various quinoline derivatives, which have significant applications in chemistry and pharmacology (Wlodarczyk et al., 2011).

Photolabile Protecting Group

A derivative of methyl 4-bromoquinoline-6-carboxylate, namely brominated hydroxyquinoline, has been synthesized and studiedas a photolabile protecting group for carboxylic acids. This compound demonstrates greater efficiency and sensitivity for multiphoton-induced photolysis, making it useful in biological contexts (Fedoryak & Dore, 2002).

Mesomeric Betaines as Fluorescent Dipoles

Research on mesomeric betaines constructed of quinolinium cations and carboxylate anions, starting from 3-ethynylquinoline, has been conducted. These compounds exhibit fluorescence, indicating potential application in optical and electronic devices (Smeyanov et al., 2017).

Intermediate in Biologically Active Compound Synthesis

The synthesis of bromo-4-iodoquinoline, a key intermediate for creating biologically active compounds, has been achieved starting from methyl 4-bromoquinoline-6-carboxylate and related compounds. This process involves multiple steps including cyclization and substitution reactions, demonstrating the compound's importance in pharmaceutical synthesis (Wang et al., 2015).

Structural Studies

The structures of tautomeric derivatives of methyl 4-bromoquinoline-6-carboxylate were studied using spectroscopic and computational techniques. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Mphahlele et al., 2002).

Marine Drug Synthesis

Studies on the synthesis of marine drugs have utilized derivatives of methyl 4-bromoquinoline-6-carboxylate. These studies aim to explore the structural-activity relationship of antitumor antibiotics and other marine-derived natural products (Li et al., 2013).

Safety And Hazards

Methyl 4-bromoquinoline-6-carboxylate is classified under Acute toxicity, Oral (Category 4), H302 according to the GHS classification . The hazard statement is H302: Harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

methyl 4-bromoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)7-2-3-10-8(6-7)9(12)4-5-13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTWWLOBDCESBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583004
Record name Methyl 4-bromoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromoquinoline-6-carboxylate

CAS RN

219763-85-6
Record name Methyl 4-bromoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 219763-85-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
COC(=O)c1ccc2nccc(OC)c2c1
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Synthesis routes and methods II

Procedure details

To a solution of methyl 4-methoxy-6-quinolinecarboxylate (910 mg) in DMF (7 ml) was added phosphorus tribromide (1.57 ml) while stirring under ice-cooling. DMF (7 ml) was added and the mixture was heated at 80° C. for 3 hr. To the reaction mixture was added water (50 ml) and the reaction mixture was made weak basic with a 1N aqueous sodium hydroxide solution. The resulting precipitate was collected by filtration and purified by silica gel column chromatography (eluent: chloroform-methanol=100/0-100/1) to give the object compound (420 mg) as a yellow powder.
Name
methyl 4-methoxy-6-quinolinecarboxylate
Quantity
910 mg
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reactant
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1.57 mL
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7 mL
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solvent
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50 mL
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0 (± 1) mol
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7 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SM Bronner, J Murray, FA Romero, KW Lai… - Journal of Medicinal …, 2017 - ACS Publications
The epigenetic regulator CBP/P300 presents a novel therapeutic target for oncology. Previously, we disclosed the development of potent and selective CBP bromodomain inhibitors by …
Number of citations: 24 pubs.acs.org
X Liu, C Wang, S Li, L Qu, F Yin, D Lu… - Journal of Medicinal …, 2021 - ACS Publications
As a vital kinase in the glycolysis system, PKM2 is extensively expressed in colorectal cancer (CRC) to support the energy and biosynthetic needs. In this study, we designed a series of …
Number of citations: 10 pubs.acs.org

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